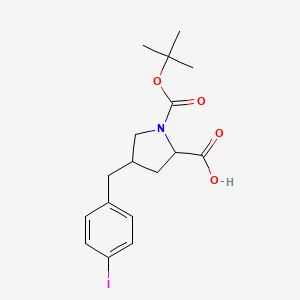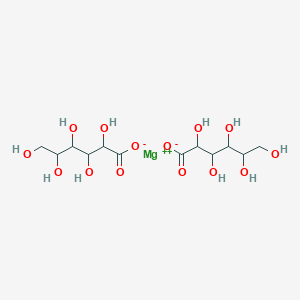
Peracetylchitobiose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peracetylchitobiose is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin. Chitin is a long-chain polymer of N-acetylglucosamine, a primary component of fungal cell walls and arthropod exoskeletons
Preparation Methods
Peracetylchitobiose can be synthesized through the acetolysis of chitin. This process involves treating chitin with acetic anhydride in the presence of a catalyst, resulting in the formation of peracetylated chitobiose . Industrial production methods often involve enzymatic processes that are more environmentally friendly and can produce high yields of the desired product .
Chemical Reactions Analysis
Peracetylchitobiose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chitobionic acid.
Reduction: Reduction reactions can convert it back to chitobiose.
Substitution: Acetate groups can be substituted with other functional groups to modify its properties.
Common reagents used in these reactions include acetic anhydride for acetylation, and various oxidizing and reducing agents depending on the desired product. Major products formed from these reactions include chitobionic acid and modified chitobiose derivatives .
Scientific Research Applications
Peracetylchitobiose has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a substrate for studying chitinase enzymes, which break down chitin.
Medicine: Its derivatives have potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of biodegradable materials and as a precursor for other valuable chemicals
Mechanism of Action
The mechanism of action of peracetylchitobiose involves its interaction with enzymes such as chitinases. These enzymes catalyze the hydrolysis of glycosidic bonds in chitin, resulting in the breakdown of chitin into smaller oligosaccharides and monomers . The molecular targets include the β-1,4 glycosidic bonds in chitin, and the pathways involved are primarily enzymatic hydrolysis .
Comparison with Similar Compounds
Peracetylchitobiose is similar to other chitin derivatives such as chitobiose and chitooligosaccharides. its multiple acetate groups make it more hydrophobic and alter its reactivity compared to its non-acetylated counterparts . Similar compounds include:
Chitobiose: A dimer of N-acetylglucosamine without acetate groups.
Chitooligosaccharides: Short chains of N-acetylglucosamine units with varying degrees of polymerization.
This compound’s unique properties make it valuable for specific applications where modified reactivity and solubility are desired.
Properties
IUPAC Name |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYKRZRMNHWQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
amine) chloride](/img/structure/B12505131.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
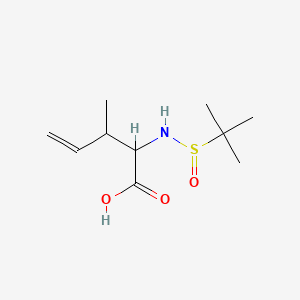
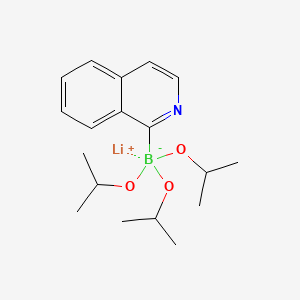
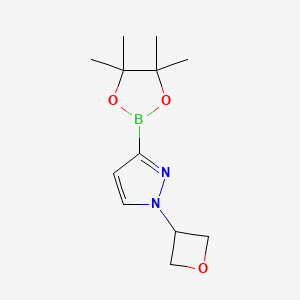
![(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
